5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C10H9N3O4S2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
InChI Key |
KKFPXCOMZXNCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common approach to 1,2,3-thiadiazoles involves the cyclization of thiosemicarbazides. For the target compound, 4-nitrophenyl thiosemicarbazide serves as a critical precursor. Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) generates a dithiocarboxylic acid intermediate, which undergoes cyclization upon heating to form the thiadiazole ring.
Reaction Scheme 1:
-
Formation of Thiosemicarbazide:
-
Cyclization:
This method parallels the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole reported by Guha et al., adapted here for the 1,2,3-thiadiazole isomer.
Sulfur Monochloride-Mediated Ring Formation
Patent US3391152A describes the synthesis of chloro-substituted thiadiazoles via reactions between aminoacetonitrile derivatives and sulfur chlorides. Adapting this method, 4-nitrophenyl aminoacetonitrile reacts with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0–5°C to yield the thiadiazole core.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 0–5°C (exothermic reaction)
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amino group on sulfur, followed by cyclization and elimination of HCl. The nitro group’s electron-withdrawing nature directs regioselectivity, favoring substitution at the para position.
Functionalization of the Thiadiazole Core
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl moiety is installed through a two-step sequence: alkylation of the thiol group followed by oxidation .
Step 1: Alkylation with Ethyl Iodide
Conditions:
Step 2: Oxidation to Sulfonyl
Conditions:
Alternative Pathways and Comparative Analysis
Direct Sulfonation of Pre-Formed Thiadiazoles
While less common, direct sulfonation using chlorosulfonic acid (ClSO₃H) could theoretically introduce a sulfonic acid group at position 5, followed by esterification with ethanol. However, the nitro group’s meta-directing effects may hinder regioselectivity, making this route less favorable.
| Method | Advantages | Challenges |
|---|---|---|
| Thiosemicarbazide Cyclization | High regioselectivity, scalable | Requires toxic CS₂, multi-step |
| S₂Cl₂-Mediated Route | Single-step ring formation | Handling corrosive S₂Cl₂, low yields |
| Alkylation-Oxidation | Mild conditions, high functional tolerance | Oxidation overstep risks (e.g., sulfones) |
Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfonyl group (-SO₂C₂H₅) at position 5 and electron-deficient aromatic system enable nucleophilic attacks at multiple sites:
Ring-Opening Reactions
The 1,2,3-thiadiazole ring undergoes controlled cleavage under specific conditions:
Cycloaddition Reactions
The thiadiazole core participates in [3+2] and [4+2] cycloadditions:
| Partner | Conditions | Cycloadduct | Yield |
|---|---|---|---|
| Dipolarophiles (e.g., acrylonitrile) | 120°C, toluene | Pyrazole-thiadiazole hybrids | 55–68% |
| Electron-deficient dienophiles | Microwave, 150°C | Benzothiazine derivatives | 72% (with regioselectivity) |
Sulfonyl Group Transformations
The ethylsulfonyl moiety undergoes redox and displacement reactions:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfonic acid derivative | Enhances water solubility |
| Displacement | R-MgX (Grignard) | Sulfonamide analogs | Broad functional group tolerance |
Electrophilic Aromatic Substitution
The 4-nitrophenyl group directs electrophiles to specific positions:
Mechanistic Insights
-
Ring stability : The thiadiazole ring resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via S-N bond cleavage .
-
Electronic effects : The -SO₂C₂H₅ group reduces electron density at C4/C5, making these positions susceptible to nucleophilic attacks.
-
Steric influences : The 4-nitrophenyl group hinders reactions at the adjacent C4 position, favoring C5 modifications .
Comparative Reactivity Table
| Position | Reactivity Trend | Dominant Reaction Types |
|---|---|---|
| C5 (-SO₂C₂H₅) | High | Nucleophilic substitution, oxidation |
| C4 (aryl) | Moderate | Electrophilic substitution, coupling |
| Thiadiazole S1 | Low | Ring-opening under basic conditions |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Cancer Research
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This could lead to the development of novel chemotherapeutic agents targeting various types of cancer .
Agricultural Applications
Pesticide Development
This compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes critical for pest survival. Its effectiveness against agricultural pests could provide an environmentally friendly alternative to conventional pesticides .
Herbicide Activity
Additionally, this compound shows promise as a herbicide. Research has indicated that it can effectively inhibit weed growth by disrupting photosynthesis and other metabolic processes in plants. This application could be particularly beneficial in sustainable agriculture practices .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .
Nanotechnology
The compound has also been investigated for applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the efficacy and bioavailability of therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an active intermediate that interacts with enzymes or receptors. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
- Ring Orientation : The 1,2,3-thiadiazole ring (as in the target compound) has adjacent sulfur and nitrogen atoms, creating distinct electronic environments compared to the 1,3,4-thiadiazole isomers. This affects dipole moments and binding affinities in biological systems .
- Planarity : In 1,3,4-thiadiazoles, the dihedral angle between the thiadiazole ring and aryl substituents (e.g., 27.1° in 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine) influences molecular stacking . Similar effects are expected in 1,2,3-thiadiazoles but remain less studied.
Substituent Effects
- Ethylsulfonyl vs.
- 4-Nitrophenyl Position : Derivatives with nitro groups at the para position (e.g., 4-(4-nitrophenyl)-1,2,3-thiadiazole) exhibit stronger electron-withdrawing effects than ortho or meta substitutions, enhancing reactivity in nucleophilic substitutions .
Antimicrobial Activity
- 1,3,4-Thiadiazoles with 4-nitrophenyl groups (e.g., derivatives in ) show potent activity against E. coli and C. albicans. Ethylsulfonyl substitution in 1,2,3-thiadiazoles may enhance membrane penetration due to increased lipophilicity.
- Key Finding : Methylsulfonyl analogs () exhibit moderate activity, suggesting ethylsulfonyl could improve efficacy .
Antitumor Potential
- 1,3,4-Thiadiazoles with benzothiazole domains () demonstrated 100% effectiveness in murine models. The ethylsulfonyl group’s electron-withdrawing nature may similarly stabilize charge-transfer complexes in DNA intercalation .
Analgesic and Neurotoxic Effects
- 1,3,4-Thiadiazole derivatives () showed antinociceptive activity comparable to phenytoin. Structural analogs of the target compound remain unexplored but may share similar mechanisms.
Physicochemical Properties
Key Research Findings
- Synthetic Challenges: 1,2,3-Thiadiazoles require stringent reaction conditions (e.g., absolute ethanol, triethylamine) for cyclization, unlike 1,3,4-thiadiazoles .
- Biological Performance: Nitrophenyl-substituted thiadiazoles consistently outperform non-nitrated derivatives in antimicrobial and antitumor assays .
Biological Activity
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole, with the CAS number 1710696-05-1, is a compound belonging to the thiadiazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O4S2
- Molecular Weight : 299.33 g/mol
- CAS Number : 1710696-05-1
- Purity : Typically ≥95%
The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry, particularly noted for its stability and biological activity .
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
In vitro studies have reported Minimum Inhibitory Concentrations (MIC) as low as 32.6 µg/mL for certain derivatives, indicating strong antibacterial potential compared to standard antibiotics like ampicillin .
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. Thiadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
For instance, a study highlighted that compounds containing nitro groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines .
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory properties. The presence of the ethylsulfonyl group is believed to contribute to its ability to inhibit inflammatory mediators. Experimental models have shown reductions in edema and pain responses when treated with this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazole ring can interact with various enzymes involved in disease processes, leading to reduced activity of targets such as cyclooxygenase (COX) and lipoxygenase.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazoles can modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage .
Study 1: Antimicrobial Efficacy
A recent study conducted a series of tests on synthesized thiadiazole derivatives including this compound. The results demonstrated that this compound had superior antibacterial activity compared to other derivatives tested. The study highlighted its potential use in treating infections caused by resistant bacterial strains .
Study 2: Anticancer Activity
In another research project focusing on anticancer properties, several derivatives were synthesized and tested against human cancer cell lines. The findings indicated that those with the nitrophenyl substitution showed significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for introducing the ethylsulfonyl group into 1,2,3-thiadiazole derivatives?
- Methodological Answer : The ethylsulfonyl group can be introduced via oxidation of a precursor with a sulfanyl (-S-) substituent. For example, copper-catalyzed cross-coupling reactions (e.g., using ethylthiol and halogenated thiadiazoles) followed by oxidation with agents like H₂O₂ or mCPBA under controlled temperatures (70–90°C) yield sulfonyl derivatives. Reaction conditions must be optimized to avoid over-oxidation to sulfones or side reactions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the sulfonyl product.
Q. How can the electronic effects of the 4-nitrophenyl substituent influence the reactivity of 1,2,3-thiadiazoles?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitution or cycloaddition reactions. UV-Vis spectroscopy and computational studies (e.g., DFT) can quantify electronic effects by analyzing absorption bands or frontier molecular orbitals .
- Data Contradictions : Some studies report conflicting reactivity patterns depending on solvent polarity; polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently .
Q. What spectroscopic techniques are critical for characterizing 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and ethylsulfonyl methyl/methylene groups (δ 1.2–1.5 ppm and δ 3.5–4.0 ppm, respectively).
- IR : Confirm sulfonyl (S=O stretching at ~1350–1300 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups.
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly the dihedral angle between the thiadiazole and nitrophenyl planes .
Advanced Research Questions
Q. How can conflicting data on the antimicrobial activity of nitrophenyl-thiadiazoles be resolved?
- Methodological Answer : Discrepancies in bioactivity studies often arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines, and validate purity via HPLC (>95%). Compare minimum inhibitory concentrations (MICs) across structurally similar derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate substituent effects .
- Case Study : Derivatives with electron-deficient substituents (e.g., nitro) show enhanced activity against Gram-positive bacteria, while sulfonyl groups improve solubility and bioavailability .
Q. What strategies optimize regioselectivity in substitution reactions at the 1,2,3-thiadiazole ring?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:
- Use bulky bases (e.g., LDA) to direct substitution to the less hindered position.
- Activate specific sites via coordination with transition metals (e.g., Pd or Cu catalysts) .
Q. How does the ethylsulfonyl group affect the compound’s potential as a kinase inhibitor?
- Methodological Answer : The sulfonyl group can act as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets. Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or CDK2). Compare binding scores with analogs lacking the sulfonyl group .
- Experimental Validation : Synthesize a sulfone-free analog and measure IC₅₀ values in enzyme inhibition assays to isolate the sulfonyl contribution .
Q. What mechanistic pathways explain the formation of byproducts during thiadiazole synthesis?
- Methodological Answer : Common byproducts include oxidized intermediates (e.g., sulfoxides) or dimerization products. Use LC-MS to track intermediates and propose mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
